2,5-Dimethylpyrazine 1,4-dioxide
Overview
Description
2,5-Dimethylpyrazine 1,4-dioxide: is a heterocyclic aromatic organic compound with the molecular formula C₆H₈N₂O₂. It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 2 and 5 positions and two oxygen atoms at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylpyrazine 1,4-dioxide can be synthesized from 2,5-dimethyl-pyrazine through an oxidation reaction. The typical synthetic route involves the use of acetic acid and hydrogen peroxide as reagents. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for pyrazine, 2,5-dimethyl-, 1,4-dioxide are not extensively documented, the general approach involves large-scale oxidation of 2,5-dimethyl-pyrazine using suitable oxidizing agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylpyrazine 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form pyrazine derivatives with lower oxidation states.
Substitution: The methyl groups at the 2 and 5 positions can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and acetic acid are commonly used for the initial oxidation of 2,5-dimethyl-pyrazine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state pyrazine derivatives.
Reduction: Lower oxidation state pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 2,5-Dimethylpyrazine 1,4-dioxide is used as a building block in the synthesis of complex organic molecules. It is also employed in the preparation of coordination compounds with transition metals .
Medicine: Research suggests that pyrazine, 2,5-dimethyl-, 1,4-dioxide may have antimicrobial and anticancer properties. It has been studied for its ability to inhibit the growth of cancer cells and various microorganisms .
Industry: In the industrial sector, pyrazine, 2,5-dimethyl-, 1,4-dioxide is used in the production of fragrances and flavoring agents. Its distinct odor and flavor make it valuable in the food and fragrance industries .
Mechanism of Action
The mechanism of action of pyrazine, 2,5-dimethyl-, 1,4-dioxide involves its interaction with specific molecular targets and pathways. It induces programmed cell death (apoptosis) and suppresses angiogenesis, which are crucial processes in tumor development and progression. Additionally, it demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi .
Comparison with Similar Compounds
Pyrazine: A simpler analog without methyl or oxygen substituents.
2,5-Dimethylpyrazine: Lacks the oxygen atoms at the 1 and 4 positions.
Pyrazine N,N’-dioxide: Contains oxygen atoms at different positions compared to 2,5-dimethyl-, 1,4-dioxide.
Uniqueness: 2,5-Dimethylpyrazine 1,4-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWHPPCKIBOLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C[N+]1=O)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343120 | |
Record name | Pyrazine, 2,5-dimethyl-, 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6890-38-6 | |
Record name | Pyrazine, 2,5-dimethyl-, 1,4-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6890-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC109851 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazine, 2,5-dimethyl-, 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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